molecular formula C15H11BrN4O2S B6067753 5-bromo-1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone]

5-bromo-1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone]

Cat. No.: B6067753
M. Wt: 391.2 g/mol
InChI Key: ACKCEYIVRXUHDK-UHFFFAOYSA-N
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Description

5-Bromo-1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] is a halogenated isatin (indole-2,3-dione) derivative modified at the C-3 position with a thiosemicarbazone moiety. Its molecular formula is C₁₅H₁₁BrN₄O₂S, with a molecular weight of 391.24 g/mol . The IUPAC name is 1-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(4-hydroxyphenyl)thiourea. The compound features a bromine atom at the 5-position of the indole ring and a 4-hydroxyphenyl group attached to the thiosemicarbazone side chain. Its hydrogen bond donor/acceptor count (4 each) and high XLogP value (4.3) suggest moderate solubility and lipophilicity .

Crystallographic studies reveal a planar molecular geometry with a trans configuration at the C=N bond. The sulfur atom participates in hydrogen bonding with adjacent molecules, forming a layered structure that may influence its stability and intermolecular interactions .

Properties

IUPAC Name

1-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(4-hydroxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O2S/c16-8-1-6-12-11(7-8)13(14(22)18-12)19-20-15(23)17-9-2-4-10(21)5-3-9/h1-7,18,21-22H,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKCEYIVRXUHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N=NC2=C(NC3=C2C=C(C=C3)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] typically involves the reaction of 5-bromo-1H-indole-2,3-dione with 4-hydroxyphenylthiosemicarbazide. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives.

Scientific Research Applications

5-bromo-1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities, such as antimicrobial and anticancer properties, making it a valuable tool in biological research.

    Medicine: Due to its potential therapeutic properties, it is studied for its use in drug development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the function of microbial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Findings :

  • 5-Chloro derivatives exhibit notable anticancer activity against HeLa cells, while 5-bromo analogs lack explicit biological data but share structural similarities .
  • Electron-Withdrawing Groups: Nitro (NO₂) and trifluoromethoxy (OCF₃) groups increase electrophilicity, correlating with anti-tubercular and antibacterial effects .

Thiosemicarbazone Side-Chain Modifications

The N-aryl group on the thiosemicarbazone moiety significantly impacts activity:

Compound Thiosemicarbazone Substituent Notable Activities References
Target compound 4-Hydroxyphenyl Structural H-bonding networks
4-Methoxyphenyl derivatives 4-MeO-C₆H₄ Enhanced anti-tubercular activity
4-Methylphenyl derivatives 4-Me-C₆H₄ Moderate antimicrobial activity
4-Bromophenyl derivatives 4-Br-C₆H₄ Cytotoxic (HeLa cells)

Key Findings :

  • Hydroxyphenyl vs. Methoxyphenyl : The 4-hydroxyphenyl group in the target compound may improve solubility via H-bonding, whereas methoxy groups enhance lipophilicity and anti-tubercular potency .
  • Halogenated Aryl Groups : 4-Bromophenyl derivatives exhibit cytotoxicity, suggesting bromine’s role in DNA intercalation or enzyme inhibition .

Insights :

  • Alkyl-substituted thiosemicarbazones (e.g., methyl, allyl) show higher activity than aryl-substituted ones .

Biological Activity

5-bromo-1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] is a compound that combines the structural features of both bromo-indole and thiosemicarbazone moieties. This unique combination imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action.

  • Molecular Formula: C15H11BrN4O2S
  • Molecular Weight: 391.243 g/mol
  • IUPAC Name: 1-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(4-hydroxyphenyl)thiourea

Antimicrobial Activity

Research indicates that 5-bromo-1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] exhibits significant antimicrobial properties. The compound's mechanism appears to involve the inhibition of microbial enzymes, leading to cell death. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Properties

The compound has shown promising anticancer activity in several studies. It has been tested against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The results indicate that it can induce apoptosis and inhibit cell proliferation.

Case Study:
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Inhibition of cell proliferation
HT-2925Activation of caspase pathways

The biological activity of 5-bromo-1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial survival and cancer cell proliferation.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through caspase activation.
  • Cell Cycle Arrest : Evidence suggests that it can cause G1 phase arrest in the cell cycle, preventing further division.

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